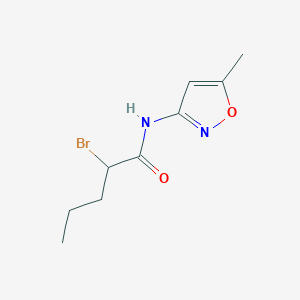
7-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline is a compound with the CAS Number: 1782330-44-2 . It has a molecular weight of 246.53 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC Name of this compound is this compound . The InChI Code is 1S/C9H9BrClN/c10-8-2-1-6-3-4-12-5-7 (6)9 (8)11/h1-2,12H,3-5H2 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 246.53 .Wissenschaftliche Forschungsanwendungen
Photochromic Properties and Synthesis Methods
The compound 7-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline has been involved in research aimed at the development of new photochromic materials. For instance, the Duff formylation of halogen-substituted hydroxyquinolines, leading to 7-formyl derivatives, has been a precursor step in synthesizing photochromic spiro[indoline-2,2′-2H-pyrano[3,2-h]quinolines], which show promise for applications in smart materials and optical data storage. The thermal and photo-induced isomerization of these compounds has been thoroughly investigated, showcasing their potential in dynamic optical systems (Voloshin et al., 2008).
Synthesis of Quinoline Derivatives
Research on the bromination of tetrahydroquinoline has yielded efficient methods for synthesizing halogenated quinoline derivatives, which are valuable in synthetic chemistry and potentially for the development of new pharmaceuticals. One-pot synthesis methods have been described, achieving high yields of tri- and dibromoquinoline derivatives. These compounds serve as key intermediates for further chemical transformations, highlighting the versatility of halogenated tetrahydroisoquinolines in synthetic organic chemistry (Şahin et al., 2008).
Acid Catalyzed Formation of Bonds
The compound's behavior as a photoacid has been exploited in organic synthesis for the formation of C–C and C–S bonds via excited state proton transfer. This application demonstrates the utility of this compound in facilitating bond formation reactions under acid catalysis, opening new avenues for constructing complex organic molecules (Strada et al., 2019).
Reductive Amination and Schiff's Bases
A study on the convenient synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline and related compounds via reductive amination of Schiff's bases underscores the importance of these methodologies in accessing halogenated tetrahydroisoquinoline derivatives. Such synthetic strategies are fundamental in medicinal chemistry for the development of new therapeutic agents (Zlatoidský & Gabos, 2009).
Photolabile Protecting Groups
The synthesis and photochemistry of photolabile protecting groups based on brominated hydroxyquinoline derivatives, including 8-bromo-7-hydroxyquinoline, have been explored. These studies have revealed the potential of such compounds in the development of caging groups for controlled release of biological messengers, indicating their applicability in biochemical research and therapeutic interventions (Fedoryak & Dore, 2002).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Wirkmechanismus
Target of Action
It is known that tetrahydroisoquinolines (thiqs) are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs are known to interact with their targets through various mechanisms, depending on their specific structure and the nature of the target .
Biochemical Pathways
Thiqs are known to be involved in a variety of biochemical pathways, particularly those related to neurodegenerative disorders .
Result of Action
Thiqs are known to exert diverse biological activities, which suggests that they may have multiple effects at the molecular and cellular levels .
Action Environment
The action of 7-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline can be influenced by various environmental factors. For instance, its stability might be affected by temperature, as it is recommended to be stored at 0-8 °C . Furthermore, it is insoluble in water, which could influence its distribution and efficacy .
Eigenschaften
IUPAC Name |
7-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-2,12H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYDHMAJPQTGOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1782330-44-2 |
Source


|
| Record name | 7-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[5-[(4-Methylpiperidin-1-yl)methyl]tetrazol-1-yl]acetic acid;hydrochloride](/img/no-structure.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2920877.png)


![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2920881.png)
![N-[Cyano(thiophen-3-yl)methyl]prop-2-enamide](/img/structure/B2920882.png)
![4-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-5-amine](/img/structure/B2920883.png)
![3-[4-(4-Chlorophenyl)piperazino]-3-iminopropanenitrile](/img/structure/B2920885.png)
![4-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]oxolan-3-amine](/img/structure/B2920887.png)

![3-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-oxopropanal O-(2-fluorobenzyl)oxime](/img/structure/B2920892.png)
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2920894.png)
![N-(2,5-Difluorophenyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)acetamide](/img/structure/B2920895.png)

